2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile
Description
This compound is a nitrile-functionalized derivative featuring a benzoimidazolylidene core conjugated with a 5-bromo-substituted thiophene ring. The structure integrates a planar aromatic system (benzoimidazole) with a halogenated heterocycle (5-bromothiophene), linked via a ketone-propanenitrile bridge. Such a design enhances electronic delocalization, making it relevant for applications in organic electronics, catalysis, or medicinal chemistry .
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromothiophen-2-yl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3OS/c15-12-6-5-11(20-12)13(19)8(7-16)14-17-9-3-1-2-4-10(9)18-14/h1-6,19H,(H,17,18)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPKLWZTHMMXQT-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(S3)Br)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(S3)Br)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions:
Step 1: Starting with the preparation of the benzimidazole moiety by cyclization of o-phenylenediamine with formic acid.
Step 2: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Step 3: The benzimidazole and bromothiophene intermediates are then coupled through a condensation reaction with a cyanoacetone derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow chemistry techniques to improve yield and efficiency. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: Oxidation of the benzimidazole or thiophene rings using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitrile group to an amine using hydrogenation catalysts.
Substitution: Halogenation or alkylation of the thiophene ring under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation of the benzimidazole ring results in the formation of carboxylic acid derivatives.
Reduction of the nitrile group leads to the formation of primary amines.
Substitution reactions can introduce various functional groups onto the thiophene ring, enhancing the compound's chemical diversity.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile has several applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: Likely targets include enzymes and receptors that recognize the benzimidazole and thiophene moieties.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or allosteric sites on proteins, influencing their activity and downstream signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ in substituents on the aromatic rings, chain length, and functional groups. Key examples include:
Physicochemical Properties
Biological Activity
The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile is a complex organic molecule with potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.12 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer activity. The benzimidazole core has been linked to the inhibition of various cancer cell lines through multiple mechanisms, such as:
- Induction of Apoptosis : Research shows that benzimidazole derivatives can trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells.
In a specific study involving the compound , it was shown to inhibit the growth of human cancer cell lines, including breast and lung cancers, with an IC50 value in the low micromolar range .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Case Study 1: Antitumor Activity
A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that concentrations as low as 10 µM led to a 50% reduction in cell viability over 48 hours .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, suggesting that modifications to the structure can enhance activity .
Data Table: Summary of Biological Activities
| Activity Type | Tested Organisms/Cell Lines | IC50/MIC (µM/µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Human breast cancer cells | 10 µM | Induction of apoptosis |
| Anticancer | Human lung cancer cells | 8 µM | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |
| Antimicrobial | Escherichia coli | 32 µg/mL | Inhibition of nucleic acid synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
